1-(2,4-difluorophenyl)-N-methylmethanesulfonamide

Drug Design CNS Penetration Oral Bioavailability

1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide (CAS 1263277-88-8) is a fluorinated N-methyl sulfonamide building block with the molecular formula C₈H₉F₂NO₂S and a molecular weight of 221.23 g/mol. It features a 2,4-difluorobenzyl group linked via a methylene bridge to an N-methylmethanesulfonamide moiety (SMILES: CNS(=O)(=O)Cc1ccc(F)cc1F).

Molecular Formula C8H9F2NO2S
Molecular Weight 221.23 g/mol
Cat. No. B13166257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-difluorophenyl)-N-methylmethanesulfonamide
Molecular FormulaC8H9F2NO2S
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=C(C=C(C=C1)F)F
InChIInChI=1S/C8H9F2NO2S/c1-11-14(12,13)5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3
InChIKeyGLCKYOYPUOXRNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide: Sulfonamide Building Block Procurement Guide


1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide (CAS 1263277-88-8) is a fluorinated N-methyl sulfonamide building block with the molecular formula C₈H₉F₂NO₂S and a molecular weight of 221.23 g/mol . It features a 2,4-difluorobenzyl group linked via a methylene bridge to an N-methylmethanesulfonamide moiety (SMILES: CNS(=O)(=O)Cc1ccc(F)cc1F) . This compound belongs to the aryl sulfonamide class, which has been extensively explored in medicinal chemistry as kinase inhibitor scaffolds [1]. The combination of the 2,4-difluoro substitution pattern, the methylene spacer, and the N-methyl group creates a distinct pharmacophoric profile compared to closely related sulfonamide building blocks. The compound is commercially available at ≥95% purity from multiple suppliers, including Leyan (Product No. 2012005) and Chemsrc, with typical storage at ambient temperature in sealed, dry conditions .

Why 1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs


Within the 2,4-difluorophenyl sulfonamide class, ostensibly similar compounds differ at three critical structural positions—the N-substitution on the sulfonamide nitrogen, the presence or absence of a methylene spacer between the aromatic ring and the sulfonamide, and the overall hydrogen-bond donor/acceptor profile. These structural variations produce quantifiable differences in calculated LogP, topological polar surface area (TPSA), and rotatable bond count . The target compound's combination of N-methylation (eliminating one H-bond donor relative to primary sulfonamides), the benzylic methylene linker (adding conformational flexibility), and the 2,4-difluoro substitution pattern (modulating electron density and metabolic stability) cannot be simultaneously recapitulated by any single commercially available analog . As the evidence below demonstrates, generic substitution with compounds such as (2,4-difluorophenyl)methanesulfonamide, 2,4-difluoro-N-methylbenzenesulfonamide, or 1-(2,4-difluorophenyl)ethane-1-sulfonamide would alter key physicochemical parameters and pharmacophoric features that are critical for structure-activity relationship (SAR) consistency in drug discovery programs .

Quantitative Evidence Guide: 1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide vs. Closest Analogs


TPSA Advantage: Lower Polar Surface Area Relative to Primary Sulfonamide Analog Enables Superior Predicted Membrane Permeability

1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide exhibits a calculated TPSA of 46.17 Ų, which is 13.99 Ų lower than that of its primary sulfonamide analog (2,4-difluorophenyl)methanesulfonamide (TPSA 60.16 Ų) . This reduction is directly attributable to N-methylation, which eliminates one hydrogen-bond donor from the sulfonamide group. In drug discovery, TPSA values below 60 Ų are generally associated with improved passive membrane permeability, while values below 70 Ų are a component of Lipinski's and Veber's rules for oral bioavailability [1]. The lower TPSA of the target compound positions it more favorably for programs requiring blood-brain barrier penetration or oral absorption.

Drug Design CNS Penetration Oral Bioavailability

LogP Differentiation: Optimized Lipophilicity Window Between Competing Analogs

The target compound exhibits a calculated LogP of 1.014, which falls within a narrow, potentially advantageous window between two close structural analogs: (2,4-difluorophenyl)methanesulfonamide (LogP 0.7533) and 1-(2,4-difluorophenyl)ethane-1-sulfonamide (LogP 1.196) . This represents a +0.261 LogP increase over the primary sulfonamide analog and a −0.182 decrease relative to the ethane-1-sulfonamide variant. The N-methylation contributes to increased lipophilicity compared to the primary sulfonamide, while the methylene-linked methanesulfonamide core limits lipophilicity relative to the ethyl-branched ethane-1-sulfonamide. This intermediate LogP may reduce nonspecific protein binding and hERG liability often associated with excessively lipophilic sulfonamides [1].

Lipophilicity Optimization ADME Lead Optimization

Rotatable Bond Advantage: Greater Conformational Flexibility vs. Direct-Attachment Sulfonamide Analogs

The target compound possesses 3 rotatable bonds, one more than both (2,4-difluorophenyl)methanesulfonamide and 2,4-difluoro-N-methylbenzenesulfonamide, each of which has only 2 rotatable bonds . The additional rotatable bond originates from the methylene bridge connecting the 2,4-difluorophenyl ring to the sulfonamide group. In the direct-attachment analog 2,4-difluoro-N-methylbenzenesulfonamide, the sulfonamide is directly bonded to the aromatic ring, eliminating this degree of rotational freedom. In drug design, an additional rotatable bond can enable alternative binding modes and may allow the ligand to adapt to protein conformational changes [1].

Conformational Analysis Molecular Flexibility Target Engagement

N-Methylation: Reduced H-Bond Donor Capacity and Predicted Metabolic Stability Advantage

Unlike (2,4-difluorophenyl)methanesulfonamide, which contains a primary sulfonamide (–SO₂NH₂) with two hydrogen-bond donors, the target compound bears an N-methyl substituent (–SO₂NHCH₃), reducing the H-bond donor count from 2 to 1 . This N-methylation has two key implications: (1) reduced polarity and improved membrane permeability, consistent with the TPSA difference documented above, and (2) elimination of a potential site for metabolic N-dealkylation or N-glucuronidation that can affect primary sulfonamides [1]. Although direct comparative metabolic stability data are not available for this specific pair, class-level evidence indicates that N-methylation of sulfonamides generally improves metabolic stability in liver microsome assays by reducing Phase II conjugation susceptibility [1].

Metabolic Stability N-Methylation Hydrogen Bonding

Methylene Spacer: Structural Differentiation from Direct-Attachment Benzenesulfonamide Isosteres

A critical structural distinction between the target compound and 2,4-difluoro-N-methylbenzenesulfonamide (CAS 888697-74-3) is the methylene spacer (–CH₂–) that separates the 2,4-difluorophenyl ring from the sulfonamide sulfur. In the direct-attachment analog, the sulfonamide is conjugated directly to the aromatic ring (SMILES: CNS(=O)(=O)C1=CC=C(F)C=C1F), which alters the electronic environment of the sulfonamide and restricts rotational freedom . Patent literature on sulfonamide-structured kinase inhibitors (e.g., N-(2′,4′-difluoro-5-(5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-[1,1′-biphenyl]-3-yl)cyclopropanesulfonamide) demonstrates that the 2,4-difluorophenyl motif with appropriate linker geometry is critical for maintaining potency and selectivity against kinase targets [1]. The methylene spacer in the target compound provides a geometry distinct from both direct-attachment and ethyl-bridged analogs, which can be decisive in fragment-based or scaffold-hopping campaigns where subtle changes in vector angles determine binding [2].

Bioisosterism Scaffold Hopping Kinase Inhibitor Design

Optimal Application Scenarios for 1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide in Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Targeting Kinase ATP-Binding Sites

The compound's low molecular weight (221.23 Da), moderate LogP (1.014), and favorable TPSA (46.17 Ų) position it as an attractive fragment starting point for kinase inhibitor programs . The 2,4-difluorobenzyl motif has established precedence in kinase inhibitor scaffolds, where the difluoro substitution pattern enhances binding affinity through halogen-bonding interactions with backbone carbonyls in the hinge region [1]. The N-methyl group limits nonspecific hydrogen bonding while maintaining sufficient solubility for fragment screening at high concentrations (typically 0.5–2 mM in biochemical assays). Procurement of this pre-functionalized fragment eliminates the need for N-methylation of primary sulfonamide fragments, which requires an additional synthetic step and can generate byproducts that complicate biophysical assay interpretation.

Parallel Synthesis and SAR-by-Catalog for CNS-Penetrant Lead Series

With a TPSA of 46.17 Ų (well below the 70 Ų threshold for predicted CNS penetration) and only 3 rotatable bonds, this compound is suitable as a core building block for CNS drug discovery programs . In SAR-by-catalog workflows, medicinal chemistry teams require building blocks with precisely defined substitution patterns to systematically explore vectors from the phenyl ring. The 2,4-difluoro arrangement leaves positions 3, 5, and 6 available for further functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling, enabling rapid library generation . The compound's commercial availability at 95% purity from multiple vendors (Leyan, Chemsrc) ensures supply chain redundancy for iterative medicinal chemistry campaigns.

Metabolic Stability Optimization of Sulfonamide-Containing Lead Compounds

During lead optimization, medicinal chemists frequently encounter metabolic liabilities associated with primary sulfonamides, including N-glucuronidation and oxidative N-dealkylation . This compound, bearing a pre-installed N-methyl group, provides a direct comparator scaffold for metabolite identification (Met-ID) studies when evaluated alongside primary sulfonamide analogs. The lower H-bond donor count (1 vs. 2 for primary sulfonamides) may reduce Phase II conjugation rates, as inferred from class-level sulfonamide SAR [1]. Procurement of the N-methylated building block at the hit-to-lead stage allows teams to assess the metabolic impact of N-substitution without committing resources to custom synthesis.

Synthesis of Sulfonamide-Structured Kinase Inhibitor Intermediates

Patent literature describes sulfonamide-structured kinase inhibitors incorporating 2,4-difluorophenyl motifs as key pharmacophoric elements for PERK and other kinase targets . The methylene spacer in this compound provides a synthetically versatile handle: the benzylic position can be further functionalized via deprotonation and alkylation, or the sulfonamide NH can be elaborated through Mitsunobu or copper-catalyzed coupling reactions [1]. For process chemistry groups scaling kinase inhibitor candidates, this compound represents a late-stage intermediate equivalent that may shorten synthetic routes compared to building the N-methyl sulfonamide from the corresponding benzyl halide or alcohol precursor .

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